molecular formula C9H6BrFN2O B12534501 3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole CAS No. 820236-83-7

3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole

Cat. No.: B12534501
CAS No.: 820236-83-7
M. Wt: 257.06 g/mol
InChI Key: FHGPFSYURLDCHG-UHFFFAOYSA-N
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Description

3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole is a heterocyclic compound that contains a 1,2,4-oxadiazole ring substituted with a 2-bromo-6-fluorophenyl group and a methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-bromo-6-fluorobenzohydrazide with acetic anhydride, leading to the formation of the oxadiazole ring . The reaction is usually carried out under reflux conditions in an inert atmosphere to ensure the purity and yield of the product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives.

    Cycloaddition Reactions: The oxadiazole ring can participate in cycloaddition reactions to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Conditions typically involve the use of polar aprotic solvents and mild heating.

    Oxidation and Reduction: Reagents such as potassium permanganate (oxidation) and sodium borohydride (reduction) are commonly used.

    Cycloaddition Reactions: These reactions often require catalysts such as transition metals and are carried out under controlled temperatures.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted oxadiazoles, while oxidation and reduction can lead to different oxidation states of the compound.

Scientific Research Applications

3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The molecular targets and pathways involved are often studied using computational modeling and biochemical assays .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(2-Bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole is unique due to the presence of both bromine and fluorine atoms on the phenyl ring, which can significantly influence its reactivity and properties. The oxadiazole ring also imparts distinct electronic characteristics, making it valuable for various applications in research and industry.

Properties

CAS No.

820236-83-7

Molecular Formula

C9H6BrFN2O

Molecular Weight

257.06 g/mol

IUPAC Name

3-(2-bromo-6-fluorophenyl)-5-methyl-1,2,4-oxadiazole

InChI

InChI=1S/C9H6BrFN2O/c1-5-12-9(13-14-5)8-6(10)3-2-4-7(8)11/h2-4H,1H3

InChI Key

FHGPFSYURLDCHG-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=NO1)C2=C(C=CC=C2Br)F

Origin of Product

United States

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